molecular formula C9H5NO4S B1295880 5-Nitro-1-benzothiophene-2-carboxylic acid CAS No. 6345-55-7

5-Nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B1295880
CAS RN: 6345-55-7
M. Wt: 223.21 g/mol
InChI Key: ZGSMHACHDULBBY-UHFFFAOYSA-N
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Description

The compound 5-Nitro-1-benzothiophene-2-carboxylic acid is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The nitration of benzo[b]thiophene-2-carboxylic acid leads to the formation of various nitro-substituted products, depending on the reaction conditions. The presence of the nitro group and the carboxylic acid function in the molecule suggests that it has potential for further chemical modifications and could exhibit a range of physical and chemical properties .

Synthesis Analysis

The synthesis of nitro derivatives of benzo[b]thiophene-2-carboxylic acid involves nitration reactions that can occur at different positions on the benzene ring. The nitration of benzo[b]thiophene-3-carboxylic acid results in a mixture of products, with the 4-nitro-isomer being predominant under certain conditions, while the 5- and 6-nitro-isomers are favored under others . Similarly, the nitration of benzo[b]thiophene-2-carboxylic acid and its 3-methyl derivative also yields a mixture of products, with the position of substitution varying with the reaction conditions . These reactions are sensitive to the reaction medium and temperature, which can be used to control the product distribution.

Molecular Structure Analysis

The molecular structure of nitrobenzothiophene derivatives can be complex, with the potential for various isomers depending on the position of the nitro substitution. The electron-density calculations and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the electronic structure and conformation of these molecules. For example, the NMR spectra of the methyl esters of the nitro derivatives of benzo[b]thiophene-3-carboxylic acid can reveal the electronic environment of the protons in the molecule .

Chemical Reactions Analysis

The nitro group in the 5-Nitro-1-benzothiophene-2-carboxylic acid structure is a reactive functional group that can undergo various chemical reactions. It can participate in substitution reactions, potentially being replaced by other groups or acting as an electrophile in aromatic substitution reactions. The presence of the carboxylic acid group also adds to the reactivity of the molecule, allowing for the formation of salts and esters, as well as providing a site for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-1-benzothiophene-2-carboxylic acid derivatives are influenced by the presence of both the nitro and carboxylic acid functional groups. These groups can affect the solubility, acidity, and potential for hydrogen bonding of the compound. The nitro group can also confer sensitivity to reduction and participate in electron transfer reactions, which could be relevant for the material's photoelectric properties and sensing capabilities . The thermal stability and magnetic properties of these compounds can be studied using techniques such as thermogravimetric analysis and magnetic susceptibility measurements .

Scientific Research Applications

Photophysics and Electrochemical Properties

  • Photophysical Processes : A study investigated the photophysical processes of 5-nitro-benzo[b]thiophene-2-carboxylic acid (5NBTC) in various solvents and in the presence of TiO2 nanoparticles. The study found strong binding between the –COOH functionality of 5NBTC and TiO2 nanoparticles. This interaction influences radiative transitions and the aggregation of TiO2 nanoparticles, impacting the photophysical properties of the compound (Mandal et al., 2007).

Chemical Synthesis and Reactions

  • Nitration Processes : Research on the nitration of benzo[b]thiophen-3-carboxylic acid, closely related to 5-nitro-1-benzothiophene-2-carboxylic acid, has shown that the position of nitration on the benzene ring can vary depending on the conditions used. This study provides insights into the substitution reactions and electron-density calculations for nitro derivatives, useful for understanding the chemical behavior of 5-nitro-1-benzothiophene-2-carboxylic acid (Brown et al., 1969).

properties

IUPAC Name

5-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSMHACHDULBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286042
Record name 5-nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1-benzothiophene-2-carboxylic acid

CAS RN

6345-55-7
Record name 6345-55-7
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Record name 5-nitro-1-benzothiophene-2-carboxylic acid
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Record name 5-nitro-1-benzothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A suspension of methyl 5-nitrobenzo[b]thiophene-2-carboxylate (32.49 g, 0.137) in methanol (400 mL) and 1 N aqueous sodium hydroxide (150 mL) was heated to reflux for 1 h after which time everything had gone into solution. After cooling to r.t. the solution was acidified with concentrated hydrochloric acid. The resulting solid was filtered off, washed with water (3×50 mL), air dried, and then placed in a vacuum oven at 60° C. for 20 h to yield 5-nitrobenzo[b]thiophene-2-carboxylic acid (29.87 g, 98%) as a cream amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 8.30 (dd, J=9, 2 Hz, 1H), 8.35 (d, J=9 Hz, 1H), 8.36 (s, 1H), 8.98 (s, 1H), 13.89 (br. s., 1H).
Quantity
32.49 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (39.8×10−3 moles) 5-nitrobenzo[b]thiophen-2-carboxylic acid ethyl ester in 250 ml of EtOH and 60 ml of H2O were reacted with 3.8 g (67.8×10−3 moles) of KOH at 60° C. for 2 hours, after which the potassium salt of the product was collected by filtration. A further fraction of the product was collected on adding isopropanol to the filtrate. The salt was dissolved in water and after acidulating the solution with HCl(c), the protonated form of the acid was precipitated out. It was purified by recrystallisation in H2O/EtOH. Yield: 85%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FX Tavares, KA Al-Barazanji, MJ Bishop… - Journal of medicinal …, 2006 - ACS Publications
… (b) 5-Nitro-1-benzothiophene-2-carboxylic Acid. To a solution of methyl 5-nitro-1-… To a solution of 5-nitro-1-benzothiophene-2-carboxylic acid, obtained in 54b (5.83 mmol), in DCM (30 …
Number of citations: 29 pubs.acs.org
Q Zhang, B Nijampatnam, Z Hua, T Nguyen, J Zou… - Scientific Reports, 2017 - nature.com
… The lead compound was re-synthesized in one step using commercially available reagents, anthranlinamide and 5-nitro-1-benzothiophene -2-carboxylic acid, in an excellent yield and …
Number of citations: 48 www.nature.com
B Nijampatnam - 2017 - search.proquest.com
… The lead compound was re-synthesized in one step using commercially available reagents, anthranlinamide and 5-nitro-1-benzothiophene -2-carboxylic acid, in an excellent yield and …
Number of citations: 0 search.proquest.com

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